molecular formula C18H21ClN2O4S B3460029 N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3460029
M. Wt: 396.9 g/mol
InChI Key: GJAZSTOJHQVTNS-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an ethoxy group, and a sulfonylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methylphenylamine and 4-ethoxyaniline.

    Formation of Intermediate: The first step may involve the reaction of 4-chloro-2-methylphenylamine with an appropriate acylating agent to form an intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-ethoxyaniline under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide may have various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
  • N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-ethylsulfonylanilino)acetamide

Uniqueness

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide may exhibit unique properties due to the specific combination of functional groups, which can influence its reactivity, stability, and interactions with other molecules. Comparing its properties with similar compounds can highlight its potential advantages or limitations in various applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-25-16-8-6-15(7-9-16)21(26(3,23)24)12-18(22)20-17-10-5-14(19)11-13(17)2/h5-11H,4,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAZSTOJHQVTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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